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Compound of Interest

Compound Name:
Ethyl 5-nitrobenzofuran-2-

carboxylate

Cat. No.: B115105 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 5-nitrobenzofuran-2-carboxylate is a valuable heterocyclic building block in organic

synthesis, particularly in the field of medicinal chemistry. Its rigid benzofuran core, coupled with

the reactive nitro and ethyl ester functionalities, provides a versatile scaffold for the

construction of complex molecular architectures with diverse biological activities. This technical

guide provides a comprehensive overview of the synthesis, key reactions, and applications of

ethyl 5-nitrobenzofuran-2-carboxylate as a strategic intermediate in the development of

pharmaceuticals and other bioactive molecules.

Physicochemical Properties
A summary of the key physicochemical properties of ethyl 5-nitrobenzofuran-2-carboxylate
is presented in Table 1.
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Property Value Reference

CAS Number 69604-00-8 [1]

Molecular Formula C₁₁H₉NO₅ [2]

Molecular Weight 235.19 g/mol [1][2]

Appearance
Light yellow to light brown

powder
ChemicalBook

Melting Point 152-156 °C [1]

Assay ≥97% [1]

SMILES
CCOC(=O)c1cc2cc(ccc2o1)--

INVALID-LINK--=O
[1]

InChI

1S/C11H9NO5/c1-2-16-

11(13)10-6-7-5-8(12(14)15)3-

4-9(7)17-10/h3-6H,2H2,1H3

[1]

Synthesis of Ethyl 5-nitrobenzofuran-2-carboxylate
A common and efficient method for the synthesis of ethyl 5-nitrobenzofuran-2-carboxylate
involves the reaction of 5-nitrosalicylaldehyde with ethyl bromoacetate.

Experimental Protocol
Reaction: 5-Nitrosalicylaldehyde is reacted with ethyl bromoacetate in the presence of a base,

such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF). The

reaction is heated to facilitate the condensation and cyclization to form the benzofuran ring

system.

Materials:

5-Nitrosalicylaldehyde

Ethyl bromoacetate

Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)

Procedure:

To a solution of 5-nitrosalicylaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

The precipitated solid is collected by filtration, washed with water, and dried.

The crude product can be purified by recrystallization from a suitable solvent like ethanol to

afford ethyl 5-nitrobenzofuran-2-carboxylate as a light yellow solid.

Yield: This method typically provides good to excellent yields of the desired product.

Key Reactions and Transformations
The chemical versatility of ethyl 5-nitrobenzofuran-2-carboxylate stems from the reactivity of

its nitro and ethyl ester groups.

Reduction of the Nitro Group
The reduction of the nitro group to an amine is a crucial transformation, as the resulting ethyl 5-

aminobenzofuran-2-carboxylate is a key intermediate for further derivatization, particularly in

the synthesis of pharmaceuticals.

Reaction: The nitro group can be selectively reduced to an amine using catalytic hydrogenation

with palladium on carbon (Pd/C) as the catalyst.

Materials:

Ethyl 5-nitrobenzofuran-2-carboxylate
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10% Palladium on carbon (Pd/C)

Ethanol or Ethyl acetate (solvent)

Hydrogen gas (H₂)

Procedure:

Dissolve ethyl 5-nitrobenzofuran-2-carboxylate (1.0 eq) in ethanol in a hydrogenation

vessel.

Carefully add 10% Pd/C (5-10 mol%).

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3

atm).

Stir the reaction mixture vigorously at room temperature for 2-4 hours.

Monitor the reaction by TLC until the starting material is consumed.

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Wash the filter cake with ethanol.

Concentrate the filtrate under reduced pressure to obtain ethyl 5-aminobenzofuran-2-

carboxylate.

Yield: This method generally provides high yields of the amino derivative.

Reactions of the Ethyl Ester Group
The ethyl ester group can undergo various transformations, such as hydrolysis to the

corresponding carboxylic acid or amidation to form carboxamides.

Reaction: The ethyl ester can be hydrolyzed under basic conditions to yield the corresponding

carboxylic acid.

Procedure:
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Dissolve ethyl 5-nitrobenzofuran-2-carboxylate in a mixture of ethanol and an aqueous

solution of a base (e.g., NaOH or KOH).

Heat the mixture to reflux and stir for 2-3 hours.

After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the

carboxylic acid.

Filter the solid, wash with water, and dry to obtain 5-nitrobenzofuran-2-carboxylic acid.

Reaction: The ethyl ester can be converted to an amide by direct reaction with an amine, often

at elevated temperatures, or by a two-step process involving hydrolysis to the carboxylic acid

followed by coupling with an amine using a suitable coupling agent (e.g., HATU, HOBt/EDC).

Application as a Building Block in Drug Discovery
Ethyl 5-nitrobenzofuran-2-carboxylate is a pivotal intermediate in the synthesis of various

biologically active compounds.

Synthesis of Vilazodone
Vilazodone is an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and

a 5-HT₁A receptor partial agonist.[3] The synthesis of vilazodone utilizes a derivative of ethyl 5-
nitrobenzofuran-2-carboxylate as a key intermediate.

The overall synthetic strategy involves the preparation of two key fragments, which are then

coupled to form the final drug molecule. Ethyl 5-nitrobenzofuran-2-carboxylate serves as the

precursor to one of these fragments.

Ethyl 5-nitrobenzofuran-
2-carboxylate

Ethyl 5-aminobenzofuran-
2-carboxylate

Reduction (e.g., H2/Pd-C) Ethyl 5-(piperazin-1-yl)benzofuran-
2-carboxylate

Reaction with
bis(2-chloroethyl)amine 5-(piperazin-1-yl)benzofuran-

2-carboxamide
Amidation

Vilazodone

Coupling

3-(4-chlorobutyl)-1H-
indole-5-carbonitrile
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Click to download full resolution via product page

Synthetic workflow for Vilazodone.

Reaction: Ethyl 5-aminobenzofuran-2-carboxylate is reacted with bis(2-chloroethyl)amine to

introduce the piperazine moiety.

Procedure:

A mixture of ethyl 5-aminobenzofuran-2-carboxylate (1.0 eq), bis(2-chloroethyl)amine

hydrochloride (1.2 eq), and a base such as potassium carbonate (3.0 eq) in a high-boiling

solvent like 1-butanol is heated to reflux for 24-48 hours.

The reaction mixture is then cooled, and the inorganic salts are filtered off.

The filtrate is concentrated under reduced pressure, and the residue is purified by column

chromatography or recrystallization to yield ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate.

Reaction: The intermediate 5-(piperazin-1-yl)benzofuran-2-carboxamide is coupled with 3-(4-

chlorobutyl)-1H-indole-5-carbonitrile to form vilazodone.[3]

Procedure:

A mixture of 5-(piperazin-1-yl)benzofuran-2-carboxamide (1.0 eq), 3-(4-chlorobutyl)-1H-

indole-5-carbonitrile (1.0 eq), and a base such as potassium carbonate in a solvent like DMF

is heated to around 100 °C overnight.[3]

After cooling, the reaction mixture is poured into water to precipitate the crude product.[3]

The precipitate is filtered, washed with water, and dried.[3]

Purification by recrystallization or column chromatography affords pure vilazodone.[3]

Potential as a Scaffold for Anti-inflammatory and
Analgesic Agents
Benzofuran derivatives are known to exhibit anti-inflammatory and analgesic properties.[4][5]

The ethyl 5-nitrobenzofuran-2-carboxylate scaffold can be elaborated to synthesize novel
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compounds with potential therapeutic applications in these areas. For instance, conversion of

the ethyl ester to various amide derivatives has been a strategy to develop new anti-

inflammatory agents.[6]

Vilazodone's antidepressant effect is attributed to its dual mechanism of action: selective

serotonin reuptake inhibition (SSRI) and partial agonism at the 5-HT₁A receptor.[3]
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Mechanism of action of Vilazodone.

Spectroscopic Data
The structural characterization of ethyl 5-nitrobenzofuran-2-carboxylate is confirmed by

various spectroscopic techniques.
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Spectroscopy Key Features

¹H NMR

Signals corresponding to the ethyl group (triplet

and quartet), and distinct aromatic protons of

the benzofuran ring system.

¹³C NMR

Resonances for the carbonyl carbon of the

ester, carbons of the ethyl group, and the

aromatic and heterocyclic carbons of the

benzofuran core.

IR Spectroscopy

Characteristic absorption bands for the C=O

stretching of the ester, N-O stretching of the

nitro group, and C-O-C stretching of the furan

ring.

Note: While specific spectral data with peak assignments are not provided here, they can be

found in various chemical databases and literature sources.[5][7]

Conclusion
Ethyl 5-nitrobenzofuran-2-carboxylate has established itself as a valuable and versatile

building block in the synthesis of complex organic molecules, most notably in the

pharmaceutical industry. Its utility is exemplified in the synthesis of the antidepressant drug

vilazodone. The reactivity of its functional groups allows for a wide range of chemical

transformations, making it an attractive starting material for the exploration of new chemical

entities with potential therapeutic applications, including anti-inflammatory and analgesic

agents. This guide provides a foundational understanding for researchers and scientists looking

to leverage the synthetic potential of this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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